Tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is a chemical compound known for its unique structure and properties. It features a tert-butyl group, a trifluoromethoxyphenyl group, and an azetidine ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a trifluoromethoxyphenyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of an azetidine ring.
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: Features a dimethylamino group and a fluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)azetidine-1-carboxylate is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H18F3NO3 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19-8-11(9-19)10-5-4-6-12(7-10)21-15(16,17)18/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
FROCZWSLTMVFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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